5-Cyclobutylthiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclobutylthiophene-2-carboxylic acid: (CAS Number: 1782198-60-0) is an organic compound with the molecular formula C9H10O2S. It belongs to the class of monocarboxylic acids derived from thiophene. Another related compound is thiophene-3-carboxylic acid .
Preparation Methods
Synthetic Routes:: The synthetic routes for 5-Cyclobutylthiophene-2-carboxylic acid involve the introduction of a cyclobutyl group onto the thiophene ring. Specific methods may include cyclobutyl Grignard reactions, cyclobutyl lithiation, or other cyclobutylating agents.
Reaction Conditions:: Reaction conditions can vary, but typically involve the use of suitable solvents (e.g., ether, THF), low temperatures, and appropriate catalysts.
Industrial Production:: Information on large-scale industrial production methods for this compound is limited. research laboratories may synthesize it for scientific purposes.
Chemical Reactions Analysis
Reactivity:: 5-Cyclobutylthiophene-2-carboxylic acid can undergo various reactions, including:
Oxidation: Oxidative processes may lead to the formation of sulfones or sulfoxides.
Reduction: Reduction reactions can yield the corresponding cyclobutylthiophene.
Substitution: Substitution reactions may occur at the carboxylic acid group.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).
Substitution: Acid chlorides or anhydrides.
Major Products:: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Cyclobutylthiophene-2-carboxylic acid finds applications in:
Chemistry: As a building block for designing novel organic molecules.
Biology: In studies related to thiophene derivatives and their biological activities.
Medicine: Potential use in drug discovery due to its structural features.
Industry: Limited information exists on industrial applications, but it may have uses in materials science.
Mechanism of Action
The exact mechanism by which 5-Cyclobutylthiophene-2-carboxylic acid exerts its effects remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, but further investigation is needed.
Comparison with Similar Compounds
While detailed comparisons are scarce, researchers may explore related compounds such as thiophene-3-carboxylic acid and other cyclobutyl-substituted thiophenes.
Properties
Molecular Formula |
C9H10O2S |
---|---|
Molecular Weight |
182.24 g/mol |
IUPAC Name |
5-cyclobutylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C9H10O2S/c10-9(11)8-5-4-7(12-8)6-2-1-3-6/h4-6H,1-3H2,(H,10,11) |
InChI Key |
GDAXOWOVGLVTPO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=CC=C(S2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.